6-(4-benzylpiperazin-1-yl)-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(4-benzylpiperazin-1-yl)-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain protein kinases .
Preparation Methods
The synthesis of 6-(4-benzylpiperazin-1-yl)-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazolo[3,4-d]pyrimidine core with a benzylpiperazine derivative under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Coupling Reactions: Suzuki coupling reactions can be employed to introduce various substituents onto the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown significant inhibitory activity against certain protein kinases, making it a valuable tool in studying cell signaling pathways.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
What sets 6-(4-benzylpiperazin-1-yl)-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine apart is its unique combination of substituents, which confer distinct biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C23H31N7 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H31N7/c1-28-22-20(16-24-28)21(25-19-10-6-3-7-11-19)26-23(27-22)30-14-12-29(13-15-30)17-18-8-4-2-5-9-18/h2,4-5,8-9,16,19H,3,6-7,10-15,17H2,1H3,(H,25,26,27) |
InChI Key |
ILZJCWNRBURSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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